(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS6 is an antagonist of ABA-induced PYL-PP2C interactions in a dose-dependent manner.
Scientific Research Applications
Chemical Structure and Derivatives
This compound is structurally related to abscisic acid, a plant hormone involved in many plant developmental processes. Research has focused on derivatives and analogues of abscisic acid for their potential in agriculture and plant biology. For instance, Mimura et al. (2010) studied conjugates of an abscisic acid derivative and phenolic glucosides from Lindera strychnifolia, a plant with potential medicinal applications (Mimura, Sumioka, Matsunami, & Otsuka, 2010). Additionally, Cocker et al. (1973) examined oxidation products of β-pyronene, a compound with a similar structure, to study its chemical properties and potential applications (Cocker, Crowley, & Srinivasan, 1973).
Synthetic Methods and Analogs
Synthetic methods to create enantiomerically pure derivatives of abscisic acid, which share a similar structural framework, have been developed. For example, Ward and Gai (1997) outlined efficient conversion methods for producing aldehyde, primary alcohol, and triol derivatives of abscisic acid (Ward & Gai, 1997). This research is crucial for creating specific derivatives that may have unique biological activities or applications.
Biological Applications
The compound's structural similarity to abscisic acid suggests potential roles in plant growth regulation and stress responses. For instance, Masi et al. (2014) isolated phytotoxic sesquiterpenoid acids, related to abscisic acid, from a fungus, which showed potential as a natural herbicide (Masi, Meyer, Cimmino, Clement, Black, & Evidente, 2014). Similarly, Kraft and Popaj (2008) explored the olfactory properties of spirocyclic analogs of Iso Gamma, a compound structurally related to the discussed acid, highlighting potential applications in fragrance chemistry (Kraft & Popaj, 2008).
properties
CAS RN |
1609660-14-1 |
---|---|
Product Name |
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid |
Molecular Formula |
C21H32O4S |
Molecular Weight |
380.54 |
IUPAC Name |
(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |
InChI Key |
AOFXVHRNNSAVEA-IHZHKDPYSA-N |
SMILES |
CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AS6; AS 6; AS-6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.